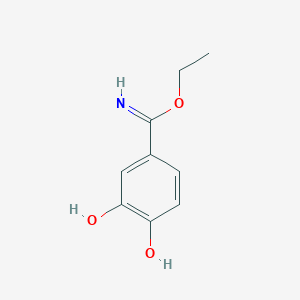

Ethyl 3,4-dihydroxybenzimidate

Description

Significance of Aryl Imidates in Contemporary Organic Synthesis

Aryl imidates are a class of organic compounds recognized for their significant utility as versatile intermediates in modern organic synthesis. Their importance stems from the electrophilic nature of the imidate carbon, which allows it to react with a wide array of nucleophiles. google.com This reactivity makes them valuable precursors for constructing more complex molecular architectures.

Key applications and synthetic highlights of aryl imidates include:

Heterocyclic Synthesis : They are pivotal building blocks for synthesizing various nitrogen-containing heterocyclic compounds, such as thiazoles, thiazolines, and thiazolidines. google.comsci-hub.se

Amidine Formation : Aryl imidates readily undergo displacement reactions with amines to produce amidines, which are important structural motifs in many biologically active compounds. sci-hub.se

Cross-Coupling Reactions : Modern synthetic methods, including palladium-catalyzed three-component coupling reactions, utilize aryl halides and isocyanides to form aryl imidates efficiently. sci-hub.se More recent advancements have demonstrated the utility of Rh(III)-catalyzed C-H bond functionalization of aryl imidates, expanding their synthetic potential. acs.orgacs.org

Precursors to Natural Products : The imidate functional group is a key intermediate in the total synthesis of various natural products and complex molecules with potential catalytic or medicinal applications. researchgate.netresearchgate.net

Structural Classification of Dihydroxybenzimidate Isomers and Their Chemical Relevance

The positions of the two hydroxyl groups on the benzene (B151609) ring of a dihydroxybenzimidate profoundly influence its chemical properties and synthetic applications. Different isomers have been synthesized and utilized for distinct purposes in research.

| Isomer | Substitution Pattern | Reported Chemical Relevance | Citations |

| Ethyl 2,3-dihydroxybenzimidate | Hydroxyl groups at C2 and C3 | Utilized in the stereospecific formation of the oxazoline (B21484) ring in the total synthesis of the siderophore agrobactin. | rsc.orgescholarship.org |

| Ethyl 2,4-dihydroxybenzimidate | Hydroxyl groups at C2 and C4 | Synthesized from 2,4-dihydroxybenzonitrile (B1587391) and used as a precursor in the synthesis of chelating agents by condensation with amino acids like D-penicillamine. | google.comdokumen.pub |

| Ethyl 3,4-dihydroxybenzimidate | Hydroxyl groups at C3 and C4 | This is the subject of this article. Direct synthetic applications are not widely documented, but its structure is related to the well-studied protocatechuic acid moiety. | |

| Ethyl 3,4,5-trihydroxybenzimidate | Hydroxyl groups at C3, C4, and C5 | Noted for its ability to act as a free radical scavenger by blocking NADPH oxidase. | google.com |

Research Context and Prospective Academic Value of this compound

Direct and detailed research findings specifically for this compound are limited in the available scientific literature. However, its academic value can be projected based on the established chemistry of its structural components and related molecules. The primary research context is provided by its close structural analog, ethyl 3,4-dihydroxybenzoate (protocatechuic acid ethyl ester), which has been the subject of extensive investigation.

Ethyl 3,4-dihydroxybenzoate is recognized as a prolyl hydroxylase (PHD) inhibitor, an enzyme family that regulates the hypoxia-inducible factor (HIF) pathway. nih.govchemsrc.com This activity gives it a range of biological effects, including antioxidant, cardioprotective, and anti-tumor properties. nih.govchemsrc.commedchemexpress.com It is an ethyl ester derived from the formal condensation of 3,4-dihydroxybenzoic acid with ethanol. nih.gov

The prospective value of this compound lies in bridging the established utility of aryl imidates with the biological significance of the 3,4-dihydroxybenzene (catechol) moiety. Given that other dihydroxybenzimidate isomers, such as the 2,3- and 2,4-isomers, serve as crucial intermediates in the synthesis of siderophores and other complex chelators, rsc.orgdokumen.pub it is plausible that this compound could serve a similar role. Its synthesis from 3,4-dihydroxybenzonitrile (B93048) (protocatechuonitrile) via the Pinner reaction or related methods would be a logical starting point for academic investigation. Such research could explore its potential as a precursor for novel heterocyclic systems, bio-inspired chelating agents, or as a reactive intermediate for constructing libraries of compounds with potential pharmacological activity.

Compound Identification

For clarity, the chemical identifiers for this compound and its commonly researched ester analog are provided below.

| Compound Name | Synonyms | Molecular Formula | Functional Group |

| This compound | Ethyl 3,4-dihydroxybenzenecarboximidate | C₉H₁₁NO₃ | Imidate |

| Ethyl 3,4-dihydroxybenzoate | Ethyl protocatechuate; EDHB | C₉H₁₀O₄ | Ester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydroxybenzenecarboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQINXQATAXZPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,4 Dihydroxybenzimidate and Analogous Aryl Dihydroxybenzimidates

General Synthetic Strategies for Aryl Imidates

Aryl imidates are valuable intermediates in organic synthesis, and their preparation can be broadly categorized into two main approaches: the Pinner reaction starting from aryl nitriles and the O-alkylation of aromatic amides.

Preparation from Aryl Nitriles (e.g., Derivatives of 2,4-Dihydroxybenzonitrile)

The Pinner reaction is a classic and widely used method for the synthesis of imidates from nitriles. wikipedia.orgwikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imino ester salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org Subsequent neutralization yields the free imidate.

For the synthesis of dihydroxybenzimidates, such as analogs derived from 2,4-dihydroxybenzonitrile (B1587391), the direct application of the Pinner reaction can be challenging due to the presence of the acidic phenolic hydroxyl groups. These groups can interfere with the reaction or lead to undesired side products. Therefore, protection of the hydroxyl groups is often a necessary prerequisite.

The general mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by the alcohol. nih.gov The resulting intermediate then undergoes tautomerization to form the imidate. Low temperatures are often employed to prevent the thermodynamically unstable imidium chloride salt from eliminating to an amide and alkyl chloride. wikipedia.org

While the traditional Pinner reaction relies on strong acids, Lewis acid-promoted variations have also been developed, offering a milder and more chemoselective alternative for the synthesis of esters from nitriles and alcohols. nih.gov

Formation from Aromatic Amides (e.g., 2,4-Dibenzyloxybenzamide Precursors)

An alternative and often more controlled route to aryl imidates is the O-alkylation of the corresponding aromatic amides. rroij.com This method avoids the harsh acidic conditions of the Pinner reaction. However, a key challenge in this approach is the competition between N-alkylation and the desired O-alkylation of the amide. rroij.com

To favor O-alkylation, powerful alkylating agents known as Meerwein's reagents, such as triethyloxonium (B8711484) tetrafluoroborate (B81430), are frequently employed. researchgate.netorganic-chemistry.org These reagents are hard electrophiles and tend to react at the more electron-rich oxygen atom of the amide. thieme-connect.de The reaction is often carried out in the presence of a hindered base. rroij.com

For the synthesis of dihydroxybenzimidates, this approach necessitates the protection of the phenolic hydroxyl groups to prevent their alkylation. For instance, a 2,4-dibenzyloxybenzamide precursor would be used, where the hydroxyl groups are protected as benzyl (B1604629) ethers. Following the formation of the imidate, the benzyl protecting groups can be removed to yield the final dihydroxybenzimidate. The synthesis of the precursor aromatic amides themselves can be achieved through various methods, including the reaction of aryl halides with formamide (B127407) as an ammonia (B1221849) synthon in a palladium-catalyzed aminocarbonylation. nih.gov

Strategies for Orthogonal Protection and Subsequent Deprotection of Phenolic Hydroxyl Groups

The presence of reactive phenolic hydroxyl groups in the starting materials for dihydroxybenzimidates necessitates the use of protecting groups to ensure the desired chemical transformations occur at the nitrile or amide functionality. Benzyl groups are a common choice for this purpose due to their stability under a range of reaction conditions and their susceptibility to removal by catalytic hydrogenation.

Application of Benzyl Protecting Groups in Synthetic Sequences

Benzyl ethers are widely used to protect alcohols and phenols in multi-step organic synthesis. jk-sci.comorganic-chemistry.org The formation of a benzyl ether is typically achieved by treating the alcohol or phenol (B47542) with a benzyl halide, such as benzyl bromide, in the presence of a base. commonorganicchemistry.com This protection strategy is compatible with the conditions required for both the Pinner reaction (after protection) and the O-alkylation of amides.

In the context of synthesizing ethyl 3,4-dihydroxybenzimidate or its analogs, the starting material, such as 3,4-dihydroxybenzonitrile (B93048) or 3,4-dihydroxybenzamide, would first be treated with a benzylating agent to protect both hydroxyl groups as benzyl ethers. This protected intermediate can then be carried forward to the imidate-forming step.

Catalytic Hydrogenation as a Deprotection Methodology (e.g., Palladium-Carbon Catalysis)

The removal of benzyl protecting groups is most commonly accomplished through catalytic hydrogenolysis. jk-sci.comcommonorganicchemistry.com This method involves reacting the benzyl-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.comcommonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate. commonorganicchemistry.com

The mechanism of debenzylation involves the oxidative addition of the benzyl ether to the Pd(0) catalyst, followed by hydrogen coordination and transfer, which releases the deprotected alcohol. jk-sci.com Reductive elimination then expels toluene (B28343) and regenerates the active palladium catalyst. jk-sci.com

This deprotection method is highly efficient and generally provides clean conversion to the desired diol. The catalyst can be easily removed by filtration, simplifying the work-up procedure. acs.org In some cases, the efficiency of the Pd/C-catalyzed hydrogenation can be enhanced by the addition of a co-catalyst, such as niobic acid-on-carbon (Nb2O5/C), which can facilitate the deprotection of both O-benzyl and N-benzyl groups. acs.orgnih.gov

| Protecting Group | Protection Reagents | Deprotection Method | Catalyst |

|---|---|---|---|

| Benzyl | Benzyl bromide, Base | Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) |

Reagents and Reaction Conditions for Imidate Formation (e.g., Trialkyloxonium Hexafluorophosphates)

The choice of reagents and reaction conditions is crucial for the successful formation of the imidate functional group. As mentioned, trialkyloxonium salts, particularly Meerwein's reagents, are highly effective for the O-alkylation of amides.

Trialkyloxonium salts, such as triethyloxonium tetrafluoroborate, are powerful alkylating agents. thieme-connect.de They are particularly effective for alkylating weakly nucleophilic functional groups, including amides. The use of these reagents often leads to the preferential formation of the O-alkylated product, the imidate, over the N-alkylated product. organic-chemistry.org In some cases, the addition of an acid, such as trifluoroacetic acid (TFA), can further enhance the regioselectivity for O-alkylation. organic-chemistry.org

The reaction is typically carried out in an inert solvent, and the choice of the counter-ion of the oxonium salt (e.g., tetrafluoroborate or hexafluorophosphate) can influence the reagent's stability and reactivity. thieme-connect.de While highly effective, these reagents are sensitive to moisture and should be handled under anhydrous conditions. thieme-connect.de

| Reagent | Application | Key Characteristics |

|---|---|---|

| Triethyloxonium Tetrafluoroborate | O-alkylation of Amides | Powerful alkylating agent, promotes O-alkylation |

Optimization of Synthetic Methodologies for this compound Elusive in Scientific Literature

The primary and most well-established method for the synthesis of imidates, including this compound, is the Pinner reaction. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 3,4-dihydroxybenzonitrile, with an alcohol, such as ethanol, in the presence of a strong acid catalyst, typically anhydrous hydrogen chloride. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an imino ester hydrochloride salt, often referred to as a Pinner salt. wikipedia.org

Key parameters for a successful Pinner reaction are well-documented for a broad range of substrates. These include:

Anhydrous Conditions: The reaction is highly sensitive to moisture, as the presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester, thereby reducing the yield of the desired imidate. wikipedia.org

Low Temperature: The imidium chloride salt intermediate is thermodynamically unstable. wikipedia.org Conducting the reaction at low temperatures, often around 0°C, is crucial to prevent its decomposition into an amide and an alkyl chloride. wikipedia.org

Acid Catalyst: Anhydrous hydrogen chloride gas is the conventional catalyst, which protonates the nitrile, activating it for nucleophilic attack by the alcohol. nih.gov

In addition to the acid-catalyzed Pinner reaction, base-catalyzed methods for imidate synthesis exist. wikipedia.org This approach can be complementary, sometimes providing better results for nitriles that are unreactive under acidic conditions, particularly for electron-poor nitriles. wikipedia.org However, similar to the Pinner reaction, specific studies detailing the optimization of base-catalyzed synthesis for this compound or its analogs, including comparative yield analyses under different basic conditions, are not present in the available scientific publications.

Chemical Reactivity and Mechanistic Investigations of the Imidate Functional Group in Dihydroxybenzimidates

Nucleophilic Reaction Pathways of the Imidate Moiety

The imidate functional group, R-C(=NR')OR'', possesses a unique electronic structure that allows it to participate in various nucleophilic reactions. The nitrogen atom of the imidate is nucleophilic, while the imino carbon is electrophilic. researchgate.net This duality allows for reactions with a range of electrophiles and nucleophiles. Carboximidates are effective electrophiles and undergo a variety of addition reactions. researchgate.net

In the context of Ethyl 3,4-dihydroxybenzimidate, the lone pair of electrons on the nitrogen atom can initiate nucleophilic attack on various electrophilic species. The reactivity can be modulated by the substituents on the nitrogen and the carbon of the imidate.

Common nucleophilic reaction pathways involving the imidate moiety include:

Hydrolysis: In the presence of acid or base, imidates can be hydrolyzed to form the corresponding ester and amine.

Aminolysis: Reaction with amines leads to the formation of amidines.

Reaction with Grignard Reagents: Imidates can react with organometallic reagents like Grignard reagents to form ketones after hydrolysis of the intermediate.

The dihydroxy-substituted phenyl ring in this compound can influence these reactions through its electron-donating or withdrawing effects, which can be altered by the reaction conditions (e.g., pH-dependent deprotonation of the phenolic hydroxyl groups).

| Nucleophile | Reagent | Product Type | Reaction Conditions |

| Water | H₂O/H⁺ or OH⁻ | Ester + Amine | Acidic or basic |

| Amine | R-NH₂ | Amidine | Typically requires heating |

| Organometallic | R-MgX | Ketone (after hydrolysis) | Anhydrous ether |

Transformations Leading to Diverse Heterocyclic Ring Systems

The unique reactivity of the imidate functional group makes it a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems. These transformations often involve the reaction of the imidate with bifunctional nucleophiles, leading to cyclization and the formation of stable ring structures.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a well-established method for the formation of thiazole rings. chemhelpasap.commdpi.comyoutube.comorganic-chemistry.orgyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide. While this compound is not a thioamide, its chemical precursor, 3,4-dihydroxybenzonitrile (B93048), can be converted to 3,4-dihydroxythiobenzamide. This thioamide can then react with an α-haloketone to yield a 3,4-dihydroxyphenyl-substituted thiazole.

A plausible reaction scheme is as follows:

Thioamide Formation: 3,4-Dihydroxybenzonitrile is treated with a sulfurating agent, such as Lawesson's reagent or H₂S, to form 3,4-dihydroxythiobenzamide.

Hantzsch Synthesis: The resulting thioamide is then reacted with an α-haloketone (e.g., 2-bromoacetophenone) to form the corresponding thiazole derivative.

Thiazoline (B8809763) Derivatives: Thiazolines are partially saturated analogs of thiazoles. Their synthesis can be achieved through the reaction of a compound containing a C=N bond with a molecule containing a thiol and another functional group that can participate in cyclization.

Thiazolidine (B150603) Derivatives: Thiazolidines are fully saturated five-membered rings containing sulfur and nitrogen. A common method for their synthesis is the condensation reaction between a β-aminothiol and an aldehyde or ketone. nih.govnih.govnanobioletters.com In the context of this compound, it could potentially be hydrolyzed in situ to generate 3,4-dihydroxybenzaldehyde, which could then react with an aminothiol (B82208) like L-cysteine to form a thiazolidine derivative.

The general reaction for the formation of a thiazolidine from an aldehyde and L-cysteine is depicted below:

| Reactant 1 | Reactant 2 | Heterocyclic Product | Key Reaction Type |

| 3,4-Dihydroxythiobenzamide | α-Haloketone | Thiazole | Hantzsch Synthesis |

| 3,4-Dihydroxybenzaldehyde | L-Cysteine | Thiazolidine | Condensation |

Oxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. The synthesis of oxazolines can be achieved through the cyclization of β-hydroxy amides. In a relevant synthetic pathway, an L-threonine amide can be acylated with a derivative of 2,3-dihydroxybenzoic acid, followed by an intramolecular cyclization to form an oxazoline (B21484) scaffold.

While the prompt specifies Ethyl 2,3-dihydroxybenzimidate, the general principle involves the activation of the carboxylic acid (or a derivative like an imidate) and subsequent intramolecular attack by the hydroxyl group of the L-threonine amide. The use of a benzimidate could facilitate this transformation due to the reactive nature of the imidate carbon. The reaction would likely proceed through the formation of an intermediate amide, which then undergoes cyclization.

Amide Formation: Reaction of Ethyl 2,3-dihydroxybenzimidate with the amino group of an L-threonine amide to form an N-(2,3-dihydroxybenzoyl)-L-threonine amide intermediate.

Intramolecular Cyclization: The hydroxyl group of the threonine residue attacks the carbonyl carbon of the newly formed amide, leading to the formation of the oxazoline ring. This step is often promoted by dehydrating agents or by activating the carbonyl group.

| Starting Imidate | Amino Acid Derivative | Heterocyclic Product | Key Transformation |

| Ethyl 2,3-dihydroxybenzimidate | L-Threonine Amide | Oxazoline | Intramolecular Cyclization |

Theoretical Studies on Electron Density Distribution and Intrinsic Reactivity of the Imidate Moiety

Theoretical studies, particularly those employing quantum chemical calculations, provide valuable insights into the electronic structure and reactivity of molecules. For the imidate functional group, these studies can elucidate the distribution of electron density and help predict its behavior in chemical reactions.

The electron density distribution in an imidate, such as this compound, is expected to be polarized. The electronegative oxygen and nitrogen atoms will draw electron density away from the central carbon atom of the C=N-O system, rendering this carbon electrophilic and susceptible to nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is a nucleophilic center.

Computational methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals (HOMO and LUMO) and generate electron density maps. researchgate.net These calculations can quantify the partial charges on each atom and identify the regions of highest and lowest electron density, which correspond to the most likely sites for electrophilic and nucleophilic attack, respectively.

Key theoretical descriptors of reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the nucleophilic and electrophilic character of different parts of the molecule.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution and highlight regions of positive (electrophilic) and negative (nucleophilic) potential.

Natural Bond Orbital (NBO) Analysis: This method provides information about the bonding and charge distribution in the molecule.

For this compound, theoretical studies would likely show a high electron density on the nitrogen and oxygen atoms of the imidate group and the phenolic hydroxyl groups, while the imidate carbon would exhibit a partial positive charge. This electron distribution is consistent with the observed reactivity of imidates in nucleophilic substitution and addition reactions.

| Theoretical Method | Information Provided | Relevance to Reactivity |

| Density Functional Theory (DFT) | Electron density, orbital energies | Predicts sites of nucleophilic/electrophilic attack |

| Frontier Molecular Orbital (FMO) Theory | HOMO/LUMO distributions | Identifies nucleophilic and electrophilic centers |

| Electrostatic Potential (ESP) Maps | Visualization of charge distribution | Highlights regions susceptible to attack |

| Natural Bond Orbital (NBO) Analysis | Atomic charges, bond orders | Quantifies electronic effects |

Applications of Ethyl Dihydroxybenzimidates in Advanced Organic Synthesis and Chemical Biology Research

Integral Role in Siderophore Total Synthesis

Siderophores are small, high-affinity iron-chelating compounds produced by bacteria and fungi to scavenge iron from their environment. The intricate structures of these natural products often pose significant challenges to synthetic chemists. Ethyl dihydroxybenzimidates have emerged as critical precursors in the assembly of various siderophore architectures.

Precursors for Bio-Inspired Iron-Chelating Agents (e.g., Desferrithiocin (B607067) Analogues)

Desferrithiocin and its analogues are a class of tridentate iron chelators that have been extensively studied for their potential therapeutic applications in iron overload disorders. nih.gov The core structure of these compounds often features a thiazoline (B8809763) or thiazolidine (B150603) ring derived from the condensation of a cysteine derivative with a suitable carbonyl precursor. Ethyl dihydroxybenzimidates serve as valuable starting materials for the synthesis of the dihydroxyphenyl component of these analogues. The dihydroxybenzoyl moiety is a key structural feature for effective iron chelation.

The development of orally active iron chelators is a major goal in the treatment of iron overload. Structure-activity relationship (SAR) studies on desferrithiocin analogues have revealed that modifications to the aromatic ring and the thiazoline ring can significantly impact their iron clearing efficiency and toxicity profiles. nih.govscilit.com For instance, the introduction of polyether substituents has been shown to enhance the iron-clearing properties of some analogues while minimizing renal toxicity. nih.gov

Condensation Reactions with α-Amino Acids and Their Derivatives in Siderophore Assembly

A crucial step in the synthesis of many siderophores involves the formation of amide or ester linkages between a dihydroxybenzoic acid unit and an amino acid or peptide fragment. Ethyl dihydroxybenzimidates are readily activated for coupling reactions, facilitating the efficient assembly of these complex natural products.

The reaction of ethyl dihydroxybenzimidates with cysteine and its derivatives is a cornerstone in the synthesis of siderophores containing thiazoline or thiazolidine rings. For example, the condensation of an activated dihydroxybenzoic acid with (S)-2-methylcysteine is a key step in the synthesis of certain desferrithiocin analogues. nih.gov This reaction typically proceeds through the formation of an intermediate thiazoline ring, which is a common structural motif in this class of siderophores. nih.gov

| Reactant 1 | Reactant 2 | Resulting Moiety | Application |

| Ethyl 3,4-dihydroxybenzimidate | Cysteine | Dihydroxybenzoyl-thiazolidine | Siderophore analogue synthesis |

| Activated 2,4-dihydroxybenzoic acid | (S)-2-Methylcysteine | Dihydroxybenzoyl-(S)-4-methyl-thiazoline | Desferrithiocin analogue synthesis nih.gov |

D-Penicillamine, a chelating agent in its own right, can also be incorporated into siderophore-like structures. nih.gov While direct examples with this compound are not explicitly detailed in the provided context, the analogous coupling of Ethyl 2,4-dihydroxybenzimidate with D-penicillamine highlights the versatility of this synthetic strategy. Such reactions would lead to the formation of a thiazolidine ring system, further expanding the structural diversity of potential iron chelators.

In the biosynthesis of certain siderophores like vibriobactin, threonine residues are incorporated and subsequently cyclized to form oxazoline (B21484) rings. nih.govresearchgate.net The synthesis of these structures often involves the condensation of a 2,3-dihydroxybenzoyl group with a threonyl fragment. Ethyl 2,3-dihydroxybenzimidate serves as a valuable precursor for the 2,3-dihydroxybenzoyl moiety in the laboratory synthesis of these complex molecules.

Contribution to the Construction of Complex Polycyclic Siderophore Architectures (e.g., Vibriobactin, Fluviabactin, Vulnibactin)

The principles of using ethyl dihydroxybenzimidates as precursors extend to the total synthesis of highly complex, polycyclic siderophores.

Vibriobactin: This siderophore from Vibrio cholerae contains three 2,3-dihydroxybenzoyl groups attached to a norspermidine backbone, with two of the catechol units being part of oxazoline rings derived from threonine. nih.govresearchgate.net The synthesis of vibriobactin relies on the efficient introduction of the 2,3-dihydroxybenzoyl units, a role for which ethyl 2,3-dihydroxybenzimidate is well-suited.

Fluviabactin: While structurally distinct, the synthesis of other siderophores like fluviabactin often employs similar building blocks and synthetic strategies, where dihydroxybenzoyl moieties are key components for iron coordination.

Vulnibactin: Produced by Vibrio vulnificus, vulnibactin is another catecholate siderophore assembled from one molecule of 2,3-dihydroxybenzoic acid and two molecules of salicylic (B10762653) acid, along with two residues of L-threonine. frontiersin.orgresearchgate.net The synthesis of this complex molecule would necessitate a precursor for the 2,3-dihydroxybenzoic acid component, highlighting a potential application for ethyl 2,3-dihydroxybenzimidate.

| Siderophore | Key Structural Features | Precursor Moiety |

| Vibriobactin | Three 2,3-dihydroxybenzoyl groups, two oxazoline rings | 2,3-Dihydroxybenzoyl |

| Vulnibactin | One 2,3-dihydroxybenzoic acid, two salicylic acids, two L-threonine residues | 2,3-Dihydroxybenzoyl |

Comparative Analysis of Biomimetic and Conventional Synthetic Strategies for Siderophore Scaffolds

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. nih.govnih.gov The synthesis of their complex molecular scaffolds can be approached through two primary strategies: conventional, multi-step organic synthesis and biomimetic approaches that draw inspiration from natural biosynthetic pathways.

Biomimetic Synthetic Strategies: Biomimetic synthesis seeks to emulate the efficiency of nature's own methods. Siderophores are naturally synthesized via pathways involving enzymes like Non-Ribosomal Peptide Synthetases (NRPS) or NRPS-Independent Siderophore (NIS) synthetases. nih.gov A biomimetic approach might employ enzymes or enzyme-inspired catalysts and conditions (e.g., aqueous environment, neutral pH) to construct the siderophore scaffold. This strategy can lead to higher efficiency and sustainability. For instance, the use of specific synthons in condensation reactions under biomimetic conditions can streamline the creation of complex structures like N¹,N⁸-bis(2,3-dihydroxybenzoyl)spermidine. These strategies can also involve precursor-directed biosynthesis, where synthetic precursors are fed to microorganisms to generate novel siderophore analogs. nih.gov

This compound, containing a catechol group, represents a key building block for catecholate-type siderophores. In either synthetic paradigm, it could serve as a crucial synthon for introducing the iron-chelating dihydroxybenzoyl moiety.

A comparative analysis of these two strategies is presented below:

| Feature | Conventional Synthesis | Biomimetic Synthesis |

| Control | High degree of control over final structure, facilitating analog creation. nih.gov | Product structure is largely determined by enzyme specificity or pathway dynamics. nih.gov |

| Efficiency | Often suffers from long reaction sequences and low overall yields. nih.gov | Can be highly efficient, with fewer steps and higher yields. |

| Conditions | Frequently requires harsh conditions, protecting groups, and organic solvents. | Typically employs mild, aqueous conditions inspired by biological systems. |

| Environmental Impact | Can have a high environmental cost due to waste generation. nih.gov | Generally more environmentally benign ("greener"). |

| Versatility | Allows for the synthesis of a very wide range of non-natural structures. nih.gov | Versatility is often linked to the availability and engineering of specific enzymes or pathways. nih.gov |

Utility in Protein Modification and Development of Biochemical Probes (Drawing Analogies from Methyl Benzimidate Research)

While direct research on this compound as a protein modification agent is limited, its utility can be inferred by drawing analogies from the extensive research on similar imidoesters, particularly methyl acetimidate. These reagents have proven to be valuable tools in chemical biology for probing protein structure and function.

Synthesis and Characterization of Acetimidate Analogs for Structure-Function Relationship Studies

The synthesis of various acetimidate analogs allows for detailed structure-function relationship studies. By systematically altering the structure of the imidoester reagent, researchers can investigate how different chemical groups at a specific protein site affect its activity. Methyl acetimidate is a representative member of the imidoester family, which includes a variety of related reagents. researchgate.net For instance, lysozyme (B549824) has been efficiently modified by methyl acetimidate, with mass spectrometry confirming the addition of multiple acetimidoyl groups to its lysine (B10760008) residues. nih.gov By comparing the effects of modification with different analogs, one can probe the steric and electronic requirements of a particular protein region. This approach is fundamental to understanding the precise molecular interactions that govern protein behavior.

The table below lists several imidoester reagents used for protein modification, analogous to how this compound could potentially be used.

| Reagent | Target Group | Key Feature |

| Methyl Acetimidate | α- and ε-amino groups (Lysine) nih.govresearchgate.net | Preserves positive charge after modification. researchgate.net |

| Ethyl Acetimidate | α- and ε-amino groups (Lysine) researchgate.net | An analog of methyl acetimidate for comparative studies. researchgate.net |

| S-Methylthioacetimidate | α- and ε-amino groups (Lysine) researchgate.net | Another imidoester family member for structure-function analysis. researchgate.net |

| Isethionyl Acetimidate | α- and ε-amino groups (Lysine) researchgate.net | A water-soluble, non-cleavable cross-linking agent. |

Investigations into Enzyme Mechanism Elucidation and Protein-Protein Interaction Dynamics

Selective chemical modification with imidoesters is a powerful technique for elucidating enzyme mechanisms and mapping protein interaction interfaces. nih.gov Because the modification reaction is sensitive to the local environment and accessibility of lysine residues, it can be used as a "footprinting" tool. Residues buried within a protein's core or located at a protein-protein or protein-ligand interface are often protected from modification. researchgate.net

A classic example is the study of RNA polymerase, where the presence of calf thymus DNA was found to protect a specific set of lysine residues from amidination by methyl acetimidate. researchgate.net This finding strongly suggested that these lysines are located at the DNA-binding interface of the enzyme. Similarly, this method can be applied to map protein-protein interaction sites, as lysine and other charged residues are frequently found at these interfaces. nih.gov By comparing the modification patterns of a protein in its free versus its complexed state, researchers can identify the residues that are shielded by the binding partner, thus delineating the interaction surface and providing critical insights into the dynamics of molecular recognition. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of Ethyl Dihydroxybenzimidates

Comprehensive Spectroscopic Analysis for Structural Elucidation

The precise structure of ethyl 3,4-dihydroxybenzimidate can be determined through a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular arrangement, from the local chemical environments of atoms to the compound's exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms. The aromatic protons on the catechol ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. Their splitting patterns would depend on their relative positions and coupling with neighboring protons. The ethoxy group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, likely in the upfield region. The imino (-NH) and hydroxyl (-OH) protons would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying the chemical environment of each carbon atom. The imidate carbon would have a characteristic chemical shift, distinguishing it from the aromatic and aliphatic carbons. The two hydroxyl-bearing aromatic carbons would also have distinct shifts. The carbons of the ethyl group would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-OH | - | 140 - 155 |

| Imidate C | - | 160 - 170 |

| -OCH2- | 3.8 - 4.5 (quartet) | 60 - 70 |

| -CH3 | 1.0 - 1.5 (triplet) | 10 - 20 |

| -OH | Variable (broad singlet) | - |

| =NH | Variable (broad singlet) | - |

Note: The exact chemical shifts are dependent on the solvent and experimental conditions. The data presented is a generalized prediction based on similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The N-H stretching of the imidate group would likely appear in a similar region, potentially overlapping with the O-H band. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=N stretching of the imidate functional group. The C-O stretching of the ethoxy group would be observed in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (phenolic) | 3200 - 3600 (broad) |

| N-H (imidate) | 3100 - 3500 |

| C=N (imidate) | 1650 - 1680 |

| C-O (ether) | 1200 - 1300 |

| Aromatic C=C | 1450 - 1600 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and exact molecular weight of a compound. For this compound (C₉H₁₁NO₃), the expected exact mass would be calculated. The HRMS data would provide a highly accurate mass measurement, which can be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Quantum Chemical Calculations and Molecular Dynamics Simulations

Computational chemistry provides a theoretical framework to understand the properties and behavior of molecules at an electronic level.

Electronic Structure and Conformation Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure and preferred conformation of this compound. These calculations can predict the molecule's geometry, bond lengths, and bond angles. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity and electronic transitions. The catechol moiety is expected to significantly influence the electronic properties, with the lone pairs on the oxygen atoms contributing to the HOMO. The conformational analysis would reveal the most stable arrangement of the ethyl group and the orientation of the hydroxyl groups.

Reaction Energetics and Transition State Predictions

Computational methods can also be used to predict the energetics of reactions involving this compound. For instance, the Pinner reaction, a common method for synthesizing imidates from nitriles and alcohols, could be modeled to understand its reaction mechanism and predict the energies of intermediates and transition states. Such studies would provide valuable information on the reaction feasibility and potential side products, aiding in the optimization of synthetic routes.

Computational Molecular Docking and Binding Affinity Predictions for Hypothetical Biological Interactions

A thorough review of scientific literature reveals a notable absence of published research specifically detailing the advanced spectroscopic characterization or computational molecular docking studies of this compound. This specific imidate has not been the subject of dedicated studies that would provide experimental spectroscopic data (such as NMR, IR, or mass spectrometry) or computational analyses of its potential biological interactions.

Therefore, the following sections outline the established principles and methodologies that would be applied in such research, providing a framework for the hypothetical characterization and analysis of this compound.

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural elucidation and characterization of chemical compounds. For a novel or uncharacterized compound like this compound, a suite of spectroscopic methods would be employed to confirm its identity and describe its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be essential for mapping the carbon-hydrogen framework of the molecule. Predicted chemical shifts would help in assigning protons and carbons of the ethyl group and the dihydroxy-substituted benzene (B151609) ring. Techniques like COSY and HSQC would be used to establish connectivity.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (imidate), C=N (imidate), and C-O groups. The precise frequencies of these vibrations would provide insight into the bonding environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound, confirming its composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues.

Without experimental data, no definitive spectral values can be presented.

Computational Molecular Docking and Binding Affinity Predictions for Hypothetical Biological Interactions

Computational molecular docking is a powerful in silico method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This technique is crucial in drug discovery for identifying potential therapeutic targets and predicting the strength of interaction (binding affinity).

As there are no molecular docking studies specifically performed on this compound, the following describes the hypothetical process and potential areas of investigation.

Methodology of a Hypothetical Docking Study:

Ligand and Receptor Preparation: A 3D structure of this compound would first be generated and optimized for its lowest energy conformation using computational chemistry software. A protein target of interest would be selected and obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using docking software (e.g., AutoDock, Schrödinger Suite), the ligand would be placed into the defined binding site of the receptor. The program would then explore various possible binding poses and score them based on a scoring function that estimates the binding affinity.

Analysis of Results: The results would be analyzed to identify the most stable binding poses, the calculated binding energy (often expressed in kcal/mol), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Hypothetical Biological Targets:

While no specific targets have been investigated for this compound, research on structurally related compounds can suggest potential areas of interest. For instance, the analogous ester, Ethyl 3,4-dihydroxybenzoate, is known to be an inhibitor of prolyl hydroxylase domain enzymes (PHDs). A hypothetical study could, therefore, investigate the docking of this compound against PHDs or other enzymes where catechol-containing molecules are known to interact.

Predicted Binding Affinity Data:

In the absence of any actual research, it is not possible to provide a data table of binding affinities. A typical data table from such a study would include the following information:

| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Data | This compound | - | - | - |

| Hypothetical Data | This compound | - | - | - |

This table is for illustrative purposes only. No data is available for this compound.

Future experimental and computational research is required to characterize this compound and explore its potential biological activities.

Future Research Trajectories and Unexplored Potential of Ethyl 3,4 Dihydroxybenzimidate

Innovation in Green Chemistry Approaches for Imidate Synthesis

The synthesis of imidates, including Ethyl 3,4-dihydroxybenzimidate, has traditionally relied on methods that are often not environmentally friendly. The Pinner reaction, a common method for synthesizing imidates, typically involves the use of a large excess of anhydrous hydrogen chloride gas, which is highly toxic and corrosive google.com. Recognizing the need for more sustainable practices, researchers are now focusing on developing greener synthetic protocols.

Recent advancements in green chemistry offer promising alternatives for the synthesis of imidates. These methods aim to improve operational simplicity, utilize milder reaction conditions, and avoid the use of hazardous materials. For instance, a novel one-pot synthesis of multifunctional organic fluorescent imidates has been developed that is metal-free and proceeds with excellent isolated yields under mild conditions rsc.org. Another green synthetic protocol for substituted N-(pyridin-2-yl)imidates involves heterogeneous Lewis acid catalysis and ambient reaction conditions researchgate.netnih.gov. These approaches not only reduce the environmental impact but also provide access to a wider range of imidate compounds. The development of solvent-free reaction conditions is another key area of innovation, offering advantages such as high yields, short reaction times, and operational simplicity ijpsr.com.

Future research in this area will likely focus on the adaptation of these green methodologies for the specific synthesis of this compound. Key areas of exploration will include the use of reusable catalysts, such as hydrogels, which have shown effectiveness in other multi-component reactions chemmethod.com, and the optimization of reaction conditions to maximize yield and purity while minimizing waste.

| Synthesis Method | Key Features | Environmental Benefits |

| Traditional Pinner Reaction | Use of excess anhydrous HCl gas google.com | |

| One-Pot Fluorescent Imidate Synthesis | Metal-free, mild conditions, wide substrate scope rsc.org | Avoids toxic metal catalysts and harsh reagents. |

| Heterogeneous Catalysis | Use of Al2O3, ambient conditions researchgate.netnih.gov | Reduces catalyst waste and allows for easier separation. |

| Solvent-Free Synthesis | Reactions conducted without a solvent medium ijpsr.com | Eliminates the use and disposal of organic solvents. |

Exploration of Novel Derivatization Chemistries and Functionalization Pathways

The structural backbone of this compound offers multiple sites for chemical modification, opening up a vast landscape for the exploration of novel derivatization chemistries. The imidate functionality itself is a versatile reactive handle, capable of undergoing various transformations to generate a diverse library of new molecules. Imidates can serve as intermediates in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and bioactive molecules rsc.org.

Future research will likely focus on exploiting the dual reactivity of the imidate group, where the nitrogen atom can act as a nucleophile and the carbon atom as an electrophile rsc.org. This allows for a wide range of functionalization pathways, including reactions with various nucleophiles and electrophiles to introduce new functional groups and build molecular complexity. For example, imidates can be transformed into amides through the Chapman rearrangement or participate in aza-Claisen rearrangements rsc.org.

Furthermore, the dihydroxybenzene moiety of this compound provides additional opportunities for derivatization. The hydroxyl groups can be alkylated, acylated, or used as directing groups in aromatic substitution reactions to introduce a variety of substituents onto the benzene (B151609) ring. These modifications can be used to fine-tune the electronic and steric properties of the molecule, thereby modulating its biological activity or material properties. The development of efficient and selective derivatization methods will be crucial for unlocking the full potential of this chemical scaffold.

Mechanistic Elucidation of Interactions with Diverse Biological Targets (Beyond Metal Chelation)

While the catechol group in this compound suggests a potential for metal chelation, its biological activities are likely to extend far beyond this single mechanism. A related compound, Ethyl 3,4-dihydroxybenzoate (also known as protocatechuic acid ethyl ester), has been shown to interact with a variety of biological targets, providing a roadmap for future investigations into the bioactivity of the corresponding imidate.

Ethyl 3,4-dihydroxybenzoate is a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs), which leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) nih.govmedchemexpress.comnih.gov. This mechanism has implications for protecting against hypoxia-induced oxidative damage and has been studied in the context of cardiovascular protection and bone tissue engineering medchemexpress.com. The compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammatory responses medchemexpress.com.

Another area of significant interest is its potential as an efflux pump inhibitor (EPI) in drug-resistant bacteria. Studies on Ethyl 3,4-dihydroxybenzoate have demonstrated its ability to potentiate the activity of antibiotics against drug-resistant Escherichia coli by interfering with the AcrB efflux pump mdpi.com. This suggests that this compound could also be explored as a potential adjunctive therapy for bacterial infections.

Future research should focus on systematically screening this compound against a wide range of biological targets to elucidate its mechanisms of action. This would involve a combination of in vitro enzymatic assays, cell-based assays, and in vivo studies to identify novel therapeutic applications.

| Biological Target/Pathway | Potential Effect of this compound (Inferred from Ethyl 3,4-dihydroxybenzoate) | Therapeutic Area |

| Prolyl Hydroxylase Domain (PHD) Enzymes | Inhibition leading to HIF-1α stabilization nih.govmedchemexpress.comnih.gov | Hypoxic injury, Cardiovascular disease, Bone regeneration |

| NF-κB Pathway | Inhibition of inflammatory responses medchemexpress.com | Inflammatory disorders |

| Bacterial Efflux Pumps (e.g., AcrB) | Inhibition, leading to antibiotic potentiation mdpi.com | Infectious diseases (antibiotic resistance) |

Application as a Chemical Scaffold for the Discovery and Optimization of Novel Molecules

The unique structural features of this compound make it an attractive scaffold for the discovery and optimization of novel molecules with diverse biological activities. The combination of the imidate group and the catechol moiety provides a versatile platform for the design of new chemical entities. Imidates are known to be important intermediates in the synthesis of a wide array of nitrogen-containing heterocycles, many of which are found in natural products and pharmaceuticals rsc.orgresearchgate.net.

The process of drug discovery and development can be significantly accelerated by utilizing a common chemical scaffold that can be readily modified to generate a library of analogs. These analogs can then be screened for activity against various biological targets. The derivatization chemistries discussed in section 6.2 will be instrumental in creating such a library based on the this compound core.

Furthermore, the catechol group is a well-known pharmacophore present in many biologically active compounds. Its ability to participate in hydrogen bonding and redox reactions can be leveraged in the design of new drugs. By systematically modifying the substituents on the aromatic ring and the ethyl group of the imidate, it may be possible to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds derived from this scaffold.

Potential Integration into Materials Science and Supramolecular Chemistry Research

The application of this compound is not limited to the life sciences. Its chemical structure also holds promise for applications in materials science and supramolecular chemistry. The catechol moiety is known for its strong adhesive properties, which are inspired by the adhesive proteins of mussels. This could be exploited in the development of new bio-adhesives and surface coatings.

In the realm of supramolecular chemistry, the ability of the catechol group to form reversible covalent bonds with boronic acids can be utilized for the construction of self-healing materials and stimuli-responsive polymers. The imidate group can also participate in non-covalent interactions, such as hydrogen bonding, which can be used to direct the self-assembly of molecules into well-defined nanostructures.

Moreover, imidates can coordinate with transition metals to form stable complexes rsc.org. This property could be harnessed to create new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The combination of the metal-coordinating imidate and the redox-active catechol group within the same molecule could lead to the development of multifunctional materials with synergistic properties. Future research in this area will involve exploring the self-assembly behavior of this compound and its derivatives, as well as their incorporation into polymeric and inorganic materials.

Q & A

Basic: What are the critical safety protocols for handling ethyl 3,4-dihydroxybenzimidate in laboratory settings?

This compound requires strict adherence to safety measures due to its potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- First Aid: For eye exposure, rinse immediately with water for 15 minutes and seek medical attention. For skin contact, wash thoroughly with soap and water .

- Storage: Store in tightly sealed containers at 4°C in a dry, ventilated area away from ignition sources .

Basic: What are the primary synthetic applications of this compound in organic chemistry?

This compound is pivotal in synthesizing siderophores (iron-chelating molecules) like agrobactin and photobactin. It facilitates the formation of trans-oxazoline rings via condensation reactions with polyamines. For example:

- Agrobactin Synthesis: this compound reacts with N-functionalized spermidine under reflux in methanol, yielding agrobactin with a 21% overall yield .

- Photobactin Synthesis: Cyclization is achieved by refluxing the compound with methanol under nitrogen for 24 hours .

Advanced: How can researchers optimize reaction yields in oxazoline ring formation using this compound?

Low yields (e.g., 21% in agrobactin synthesis) often stem from side reactions or incomplete cyclization. Optimization strategies include:

- Reaction Conditions: Prolonged reflux (24–48 hours) under inert gas (N₂) to minimize oxidation .

- Catalyst Screening: Test coupling agents like DMTMM or HBTU to improve efficiency .

- Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the oxazoline product .

Advanced: What analytical methods are recommended to resolve contradictions in spectral data during synthesis?

While spectral data for this compound derivatives are not explicitly provided in the evidence, general best practices include:

- NMR Analysis: Compare H and C NMR peaks with literature values for oxazoline intermediates (e.g., δ 5.2–5.5 ppm for oxazoline protons) .

- Mass Spectrometry: Confirm molecular ion peaks ([M+H]⁺) to verify product identity and detect impurities .

- X-ray Crystallography: Resolve structural ambiguities in crystalline derivatives .

Basic: What storage conditions ensure the stability of this compound?

- Temperature: Store at 4°C in a refrigerated environment .

- Container: Use amber glass vials with PTFE-lined caps to prevent moisture ingress .

- Incompatibilities: Avoid contact with strong oxidizers or bases to prevent decomposition .

Advanced: What mechanistic insights explain the stereospecificity of oxazoline formation with this compound?

The trans-oxazoline configuration arises from the nucleophilic attack of polyamine amino groups on the ester carbonyl, followed by intramolecular cyclization. Key factors include:

- Acid Sensitivity: The reaction proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing hydroxyl groups on the benzimidate .

- Solvent Effects: Methanol promotes proton transfer, ensuring stereochemical control during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.